(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine
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Overview
Description
(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine is an organic compound characterized by the presence of a furan ring substituted with a methyl group and an ethylidene group linked to a hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine typically involves the condensation of 5-methylfurfural with hydroxylamine hydrochloride. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The reaction mixture is then neutralized, and the product is extracted using an organic solvent such as dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or acetic anhydride can be employed.
Major Products
Oxidation: Oximes or nitroso compounds.
Reduction: Amines.
Substitution: Various substituted furans.
Scientific Research Applications
(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring’s electron-rich nature allows it to participate in electrophilic aromatic substitution reactions, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(5-(Hydroxymethyl)furan-2-yl)-4,4-dimethylpent-1-en-3-one: This compound also contains a furan ring and exhibits similar reactivity.
2-Acetyl-5-methylfuran: Another furan derivative with applications in organic synthesis and industry.
Uniqueness
(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine is unique due to its specific combination of a furan ring and a hydroxylamine group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C7H9NO2/c1-5-3-4-7(10-5)6(2)8-9/h3-4,9H,1-2H3 |
InChI Key |
HZNJITMIJAXIJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=NO)C |
Origin of Product |
United States |
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